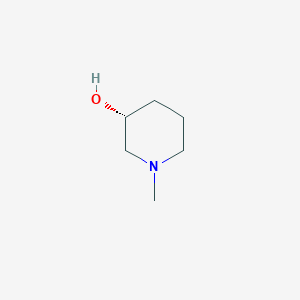

(3R)-1-methylpiperidin-3-ol

Description

BenchChem offers high-quality (3R)-1-methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426385 | |

| Record name | (3R)-1-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28808-26-6 | |

| Record name | (3R)-1-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(3R)-1-Methylpiperidin-3-ol: A Comprehensive Technical Guide for Advanced Drug Development

Introduction: The Strategic Importance of Chirality in Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, present in a significant percentage of small-molecule drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. Within this class, chiral derivatives such as (3R)-1-methylpiperidin-3-ol have emerged as particularly valuable building blocks. The specific stereochemistry at the C3 position is not a trivial detail; it is a critical determinant of pharmacological activity. The interaction between a chiral drug and its biological target is fundamentally a three-dimensional problem, where one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. This guide provides an in-depth examination of the basic properties of (3R)-1-methylpiperidin-3-ol, offering a technical resource for researchers and drug development professionals seeking to leverage this versatile synthon.

Physicochemical and Basic Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and formulation. (3R)-1-methylpiperidin-3-ol is a chiral secondary alcohol and a tertiary amine, properties that dictate its reactivity, solubility, and basicity.

Core Properties

The fundamental identifiers and physical state of (3R)-1-methylpiperidin-3-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28808-26-6 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 78-80 °C (at 15 Torr) | [2] |

Basicity and Solubility: Key Parameters for Reaction and Formulation

The basicity of the tertiary amine and the polarity imparted by the hydroxyl group are the primary drivers of the compound's solubility and reaction characteristics.

-

Solubility: (3R)-1-methylpiperidin-3-ol is fully miscible in water and soluble in a range of organic solvents.[4] This broad solubility is a direct consequence of the hydrogen bonding capacity of the hydroxyl group and the polarity of the tertiary amine, making it amenable to a variety of reaction conditions, from aqueous to nonpolar organic media.

Stereoselective Synthesis: Accessing the Enantiopure Intermediate

The therapeutic utility of chiral piperidine derivatives necessitates robust and scalable methods for their enantioselective synthesis. The two principal strategies for obtaining (3R)-1-methylpiperidin-3-ol in high enantiomeric purity are asymmetric synthesis and chiral resolution of a racemic mixture.

Method 1: Enzymatic Kinetic Resolution of Racemic 1-Methylpiperidin-3-yl Acetate

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Lipases are commonly employed for the selective hydrolysis or transesterification of one enantiomer of a racemic mixture.

Workflow Diagram: Enzymatic Kinetic Resolution

Caption: Workflow for obtaining (3R)-1-methylpiperidin-3-ol via enzymatic kinetic resolution.

Detailed Protocol:

-

Preparation of Racemic Acetate: To a solution of racemic 1-methylpiperidin-3-ol in an appropriate solvent (e.g., dichloromethane), add an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. Monitor the reaction by TLC or GC until completion. Work up the reaction mixture to isolate the racemic (±)-1-methylpiperidin-3-yl acetate.

-

Enzymatic Hydrolysis: Suspend the racemic acetate and a lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B) in a buffered aqueous solution or a biphasic system. Maintain the pH at a constant value (typically around 7) using a pH-stat, as the hydrolysis of the acetate will produce acetic acid.

-

Monitoring and Work-up: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acetate and the alcohol product.

-

Separation: Once the desired conversion is reached, separate the enzyme by filtration. Extract the reaction mixture with an organic solvent. The unreacted (R)-1-methylpiperidin-3-yl acetate and the product (S)-1-methylpiperidin-3-ol can then be separated by standard chromatographic techniques.

-

Hydrolysis of the Resolved Acetate: The separated (R)-1-methylpiperidin-3-yl acetate is then subjected to basic hydrolysis (e.g., using sodium hydroxide in methanol/water) to yield the target (3R)-1-methylpiperidin-3-ol.

Method 2: Chiral Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic base, 1-methylpiperidin-3-ol, with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Logical Diagram: Chiral Resolution by Diastereomeric Salt Formation

Caption: Process flow for chiral resolution using diastereomeric salt formation.

Detailed Protocol:

-

Salt Formation: Dissolve racemic 1-methylpiperidin-3-ol in a suitable solvent (e.g., ethanol, acetone, or a mixture). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often determined empirically to maximize the solubility difference between the two diastereomeric salts.

-

Isolation and Purification: Isolate the precipitated salt by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., sodium hydroxide solution) to deprotonate the piperidine nitrogen.

-

Extraction: Extract the liberated enantiomerically pure (3R)-1-methylpiperidin-3-ol with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield the final product.

Pharmacological Significance and Applications in Drug Synthesis

The piperidine moiety is a key pharmacophore in a multitude of centrally acting agents. The stereochemistry at the 3-position is often crucial for selective receptor binding. (3R)-1-methylpiperidin-3-ol serves as a vital precursor for the synthesis of various biologically active molecules, particularly muscarinic receptor agonists.

Muscarinic agonists are a class of drugs that mimic the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5).[5] These receptors are implicated in a wide range of physiological functions, and their modulation is a therapeutic strategy for conditions such as Sjögren's syndrome, Alzheimer's disease, and schizophrenia.[6]

While the direct synthesis of the marketed drug Cevimeline (Evoxac®), a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome, starts from a quinuclidine core, the 3-hydroxypiperidine motif is central to the design of many other muscarinic agents.[7][8] The (3R) configuration is often preferred for optimal interaction with the receptor. For instance, research into novel M1 selective muscarinic agonists for the treatment of cognitive deficits in Alzheimer's disease has extensively utilized chiral 3-hydroxypiperidine derivatives. The hydroxyl group can act as a hydrogen bond donor or acceptor, and its spatial orientation, dictated by the (R)-stereocenter, is critical for achieving high-affinity binding and functional agonism.

Analytical Characterization: Ensuring Purity and Identity

Confirming the chemical identity, purity, and enantiomeric excess of (3R)-1-methylpiperidin-3-ol is essential for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While a spectrum for the specific (3R)-enantiomer is not publicly available, the data for the racemic 1-methylpiperidin-3-ol provides the expected chemical shifts and coupling patterns.

Expected ¹H and ¹³C NMR Data (for racemic 1-methylpiperidin-3-ol in CDCl₃):

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~3.7 | H-3 (methine) |

| ~2.7 | H-2eq, H-6eq |

| ~2.3 | N-CH₃ |

| ~2.1-2.5 | H-2ax, H-6ax |

| ~1.3-1.8 | H-4, H-5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on typical values for substituted piperidines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. Due to the lack of a strong chromophore in (3R)-1-methylpiperidin-3-ol, direct UV detection can be challenging. A common strategy is pre-column derivatization to introduce a UV-active group.

Workflow: Chiral HPLC Analysis with Pre-column Derivatization

Caption: Chiral HPLC analysis workflow involving pre-column derivatization.

Exemplary HPLC Protocol for a Derivatized Analog:

A validated method for the enantiomeric separation of the closely related piperidin-3-amine involves derivatization followed by chiral HPLC. A similar approach would be effective for 1-methylpiperidin-3-ol.

-

Derivatization: React the sample with a chiral or achiral derivatizing agent that contains a chromophore (e.g., p-toluenesulfonyl chloride, benzoyl chloride) in the presence of a base.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).

-

Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.

-

Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).

-

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Safety and Handling: A Researcher's Responsibility

As with all chemical reagents, proper handling of (3R)-1-methylpiperidin-3-ol is essential. While a specific Safety Data Sheet (SDS) for the (3R)-enantiomer is not widely available, the SDS for the racemic 3-hydroxy-1-methylpiperidine provides crucial safety information.

GHS Hazard Classification (based on racemic mixture):

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion: A Versatile Chiral Building Block for Future Therapies

(3R)-1-methylpiperidin-3-ol is more than just a chemical intermediate; it is a key that unlocks access to a specific and often highly desirable region of chemical space. Its defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and tertiary amine functional groups, makes it an invaluable tool for the synthesis of complex and pharmacologically active molecules. From its fundamental basic properties to its application in the synthesis of potential therapeutics, a comprehensive understanding of this chiral building block is essential for any researcher or drug development professional working at the forefront of medicinal chemistry. This guide serves as a foundational resource to support the rational design and efficient synthesis of the next generation of piperidine-based therapeutics.

References

-

(R)-3-Hydroxy-1-methyl-piperidine - Safety Data Sheet. (n.d.). Retrieved January 11, 2026, from [Link]

-

Capot Chemical. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]

-

New Drug Approvals. (2019, March 29). Cevimeline. Retrieved January 11, 2026, from [Link]

- Drugs of the Future. (2000). Cevimeline Hydrochloride. Drugs of the Future, 25(6), 558-562.

-

LookChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). (3R)-1-methylpiperidin-3-ol. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine.

- MDPI. (n.d.).

- Google Patents. (n.d.). US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved January 11, 2026, from [Link]

- Babu, C. V. R., et al. (2014).

-

NIST. (n.d.). 3-Piperidinol, 1-methyl-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved January 11, 2026, from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Pandiarajan, K., et al. (1983). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 21(9), 564-569.

-

PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Retrieved January 11, 2026, from [Link]

- Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333-4353.

- Jones, C. K., et al. (2005). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience, 25(8), 1989-2001.

-

StatPearls. (n.d.). Muscarinic Agonists. In StatPearls [Internet]. Retrieved January 11, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. (3R)-1-methylpiperidin-3-ol|lookchem [lookchem.com]

- 3. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Portico [access.portico.org]

- 7. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-1-methylpiperidin-3-ol chemical structure and stereochemistry

An In-depth Technical Guide to (3R)-1-methylpiperidin-3-ol: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

Introduction

(3R)-1-methylpiperidin-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] As a versatile chiral building block, or synthon, its defined stereochemistry is fundamental to the synthesis of complex, enantiomerically pure molecules.[2] The piperidine ring is one of the most prevalent structural motifs in drug design, found in over twenty classes of pharmaceuticals.[3][4] The specific three-dimensional arrangement of atoms—the stereochemistry—is a critical factor in drug development, as enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.[2] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even harmful.[2] This guide provides an in-depth technical overview of (3R)-1-methylpiperidin-3-ol, focusing on its chemical structure, stereochemistry, enantioselective synthesis, and applications for professionals in research and drug development.

Physicochemical and Structural Properties

(3R)-1-methylpiperidin-3-ol, also known by its synonyms (R)-1-methylpiperidin-3-ol and (R)-3-hydroxy-1-methylpiperidine, is characterized by a piperidine ring with a methyl group on the nitrogen atom and a hydroxyl group at the C3 position in the R configuration.[1][5]

| Property | Value | Reference |

| CAS Number | 28808-26-6 | [5][6] |

| Molecular Formula | C₆H₁₃NO | [1][5][6] |

| Molecular Weight | 115.175 g/mol | [1][5][6] |

| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [5] |

| Boiling Point | 78-80 °C (at 15 Torr) | [6] |

| SMILES | CN1CCCO | [5][6] |

| Polar Surface Area | 23.47 Ų | [6] |

| XLogP3 | 0.1 | [5][6] |

Stereochemistry and Conformational Analysis

The key structural feature of (3R)-1-methylpiperidin-3-ol is the chiral center at the C3 carbon. The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration of the hydroxyl group. This specific stereochemistry is crucial for its interaction with chiral biological targets like enzymes and receptors.[2]

The six-membered piperidine ring predominantly exists in a chair conformation to minimize steric strain. In (3R)-1-methylpiperidin-3-ol, two primary chair conformers are possible, differing in the axial or equatorial positions of the hydroxyl and N-methyl groups. The conformational equilibrium is influenced by steric and electronic factors, which in turn dictates the molecule's reactivity and biological activity. The hydroxyl group's ability to form hydrogen bonds is a key aspect of its interaction with biological molecules.[1]

Enantioselective Synthesis and Purification

The production of enantiomerically pure (3R)-1-methylpiperidin-3-ol is paramount for its use in pharmaceutical synthesis. Several strategies have been developed to achieve high enantiomeric excess (ee).

Synthetic Strategies Overview

The primary routes to obtaining the (R)-enantiomer involve either the direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

1. Asymmetric Reduction of 1-Methyl-3-piperidone

A common laboratory and industrial approach is the asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone.[2] This method uses a chiral catalyst or reducing agent to selectively produce the (R)-alcohol.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: A chiral metal catalyst (e.g., a Ruthenium-chiral phosphine complex) is prepared in a suitable solvent under an inert atmosphere.

-

Reaction Setup: 1-methyl-3-piperidone is dissolved in a degassed solvent (e.g., methanol or ethanol) in a high-pressure reactor.[1]

-

Hydrogenation: The catalyst solution is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a controlled temperature until completion.

-

Workup: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The product is purified by distillation or chromatography to yield (3R)-1-methylpiperidin-3-ol.

Causality Behind Choices: The choice of a chiral catalyst is the most critical parameter. The ligand's three-dimensional structure creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the ketone, thereby dictating the stereochemistry of the resulting alcohol.

2. Chiral Resolution via Diastereomeric Salt Formation

This classical method involves separating a racemic mixture of (±)-1-methylpiperidin-3-ol by reacting it with an enantiomerically pure chiral acid, known as a resolving agent.

Experimental Protocol: Resolution with Tartaric Acid Derivative

-

Salt Formation: A solution of racemic (±)-1-methylpiperidin-3-ol in a suitable solvent (e.g., ethanol) is treated with one equivalent of an enantiopure resolving agent, such as L-(-)-Dibenzoyltartaric acid.

-

Crystallization: The mixture is allowed to cool slowly. One diastereomeric salt ((R)-alcohol-(L)-acid or (S)-alcohol-(L)-acid) will be less soluble and will preferentially crystallize out of the solution. The choice of solvent is crucial here to maximize the solubility difference between the two diastereomeric salts.

-

Isolation: The crystals are isolated by filtration. The process can be repeated to improve diastereomeric purity.

-

Liberation of the Amine: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaOH) to liberate the free amine.

-

Extraction: The enantiomerically enriched (3R)-1-methylpiperidin-3-ol is extracted into an organic solvent, dried, and concentrated to yield the final product.[2]

Trustworthiness of Protocol: This method is self-validating. The purity of the resolved enantiomer can be readily checked at each stage using polarimetry and chiral HPLC. The distinct physical properties (melting point, solubility) of the diastereomeric salts provide a reliable basis for separation.

Analytical Characterization and Quality Control

Rigorous analytical methods are required to confirm the chemical identity, purity, and enantiomeric excess of (3R)-1-methylpiperidin-3-ol.

| Technique | Purpose | Typical Parameters & Expected Results |

| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Column: Chiralpak® AD-H or similar.[2]Mobile Phase: Hexane/Isopropanol with a basic additive.Detection: UV or RI. Two well-resolved peaks for (R) and (S) enantiomers. |

| Gas Chromatography (GC) | Purity and ee (after derivatization) | Derivatization: Reaction with an enantiopure agent like Mosher's acid chloride to form diastereomeric esters.[2]Column: Standard achiral column (e.g., DB-5).Result: Baseline separation of the two diastereomer peaks. |

| ¹H and ¹³C NMR | Structural Confirmation | Provides a characteristic fingerprint of the molecule's carbon-hydrogen framework.[7] |

| Polarimetry | Confirmation of Absolute Configuration | Measures the specific rotation of plane-polarized light. The sign of rotation (+ or -) helps confirm the enantiomer.[2] |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the exact mass, confirming the molecular formula. |

Applications in Drug Discovery

The defined stereochemistry and bifunctional nature (tertiary amine and secondary alcohol) of (3R)-1-methylpiperidin-3-ol make it a highly valuable synthon for creating complex, biologically active molecules.[1][2]

Role as a Chiral Scaffold

The compound serves as a rigid scaffold onto which other functionalities can be added. The hydroxyl group can be used for nucleophilic substitution or oxidized to the corresponding ketone, while the tertiary amine remains a key site for salt formation or further derivatization.[1] Its utility is demonstrated in the synthesis of a wide range of therapeutic agents.

Examples of Application:

-

Adenosine A2A Antagonists: Used in the preparation of diaryl acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[1]

-

Na+,K+-ATPase Inhibitors: Serves as a precursor for analogs of istaroxime, a compound with potential applications in treating heart failure.[1]

-

DNA Methyltransferase Inhibitors: Employed in the asymmetric synthesis of S-adenosyl-L-homocysteine (SAH) analogs, which have potential use in cancer therapy.[1]

-

Soft Anticholinergics: Utilized in the synthesis of pharmacologically active stereoisomers for conditions like Alzheimer's disease.[1]

The incorporation of the (3R)-1-methylpiperidin-3-ol moiety often improves the selectivity and efficacy of the final drug molecule by ensuring a precise three-dimensional fit with its biological target.[1]

Conclusion

(3R)-1-methylpiperidin-3-ol is more than a simple chemical; it is a key enabling tool in modern medicinal chemistry. Its rigid, chiral structure provides a reliable foundation for building stereochemically defined pharmaceutical agents. A thorough understanding of its properties, stereochemistry, and the nuances of its synthesis and analysis is essential for any scientist or researcher working on the development of next-generation therapeutics. The continued innovation in asymmetric synthesis and chiral separation technologies will only increase the accessibility and importance of this pivotal molecular building block.

References

-

LookChem. (3R)-1-methylpiperidin-3-ol. [Link]

-

PubChem. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R)-1-methylpiperidin-3-ol|lookchem [lookchem.com]

- 7. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of a Chiral Scaffold

An In-depth Technical Guide to (3R)-1-methylpiperidin-3-ol (CAS: 28808-26-6)

(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a high-value building block, or synthon, in modern organic synthesis and medicinal chemistry.[1][2] Its significance lies not just in the robust piperidine ring, a privileged scaffold found in numerous pharmaceuticals, but in the specific, defined stereochemistry at the C3 position.[1][3] This R-configuration is critical in drug development, where the three-dimensional arrangement of atoms dictates the interaction between a drug molecule and its biological target.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] Consequently, the use of enantiomerically pure starting materials like (3R)-1-methylpiperidin-3-ol is a cornerstone of developing safer and more effective medicines.[1]

This guide provides an in-depth technical overview for researchers and drug development professionals, covering the molecule's fundamental properties, synthesis strategies, analytical characterization, and applications, with an emphasis on the scientific reasoning behind the methodologies.

Section 1: Core Physicochemical & Structural Properties

The utility of a synthetic building block is fundamentally tied to its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation.

1.1. Structural and Chemical Identifiers (3R)-1-methylpiperidin-3-ol is unambiguously identified by its CAS number and various structural notations.

| Identifier | Value | Source |

| CAS Number | 28808-26-6 | [4][5] |

| Molecular Formula | C₆H₁₃NO | [4][5] |

| Molecular Weight | 115.175 g/mol | [4] |

| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [5] |

| Canonical SMILES | CN1CCCC(C1)O | [4] |

| Isomeric SMILES | CN1CCCO | [4] |

| InChIKey | UKANCZCEGQDKGF-ZCFIWIBFSA-N | [5] |

1.2. Physicochemical Data The following table summarizes key computed and experimental properties, which are critical for planning experiments and understanding the molecule's behavior.

| Property | Value | Significance in Application |

| Boiling Point | 78-80 °C (at 15 Torr) | Dictates purification methods like vacuum distillation.[4] |

| Density | 1.005 ± 0.06 g/cm³ (Predicted) | Important for reagent volume calculations and reaction scaling.[4] |

| pKa | 14.95 ± 0.20 (Predicted) | Relates to the acidity of the hydroxyl proton.[4] |

| LogP | 0.01080 (Predicted) | Indicates low lipophilicity, suggesting good solubility in polar solvents.[4] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding, influencing solubility and crystal packing.[4] |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds.[4] |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | A predictor of drug transport properties.[5][6] |

Section 2: Synthesis Strategies - Achieving Enantiopurity

The synthesis of a single enantiomer like (3R)-1-methylpiperidin-3-ol is a critical challenge. The choice of method often depends on the scale of production, cost considerations, and desired enantiomeric purity.

2.1. Asymmetric Reduction of 1-methyl-3-piperidone A prevalent laboratory-scale method is the asymmetric reduction of the prochiral ketone, 1-methyl-3-piperidone.[1] This approach leverages chiral catalysts or reagents to selectively produce the (R)-enantiomer.

Causality of Method: The core principle is the transfer of a hydride to one specific face of the carbonyl group, guided by a chiral environment. This avoids the formation of a racemic mixture that would require a subsequent, often difficult, resolution step. Common reducing agents include sodium borohydride or lithium aluminum hydride, used in conjunction with a chiral catalyst.[7]

2.2. Industrial Scale: Catalytic Hydrogenation For larger-scale production, catalytic hydrogenation is often preferred due to its efficiency and atom economy.[1][7] This involves hydrogenating 1-methyl-3-piperidone using a metal catalyst (e.g., palladium on carbon) in the presence of a chiral auxiliary or ligand.[7]

Expert Insight: While conceptually similar to asymmetric reduction, catalytic hydrogenation offers advantages in industrial settings. It avoids stoichiometric use of expensive chiral reagents, and the catalyst can often be recovered and reused. The primary challenge lies in developing a highly selective and active catalyst system that provides high enantiomeric excess (e.e.) under practical conditions.

Section 3: Analytical Characterization - A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of (3R)-1-methylpiperidin-3-ol requires a multi-pronged analytical approach. Each technique provides a piece of the puzzle, and together they form a self-validating system.

3.1. Spectroscopic Elucidation Spectroscopic methods are fundamental to confirming the molecular structure.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integrations of the signals must be consistent with the piperidine ring structure, the N-methyl group, and the hydroxyl-bearing methine proton.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. Electron ionization (EI) mass spectra will show a molecular ion peak (M+) corresponding to the exact mass (115.0997) and a characteristic fragmentation pattern.[6]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A broad absorption band in the 3300-3500 cm⁻¹ region confirms the presence of the O-H stretch from the alcohol group, while C-H and C-N stretches will appear in their respective regions.[6]

3.2. Chromatographic Purity Assessment Chromatography is essential for determining both chemical and enantiomeric purity.[1]

-

High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques are used to assess chemical purity by separating the target compound from any starting materials, byproducts, or solvents.[1]

-

Chiral Chromatography: This is the most critical technique for a chiral molecule. To determine the enantiomeric excess, the sample is analyzed on a chiral stationary phase (either via HPLC or GC) that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to calculate the e.e.

Protocol Insight: GC-based Enantiomeric Purity via Derivatization Direct analysis of enantiomers can be challenging. A robust method involves derivatization with a chiral agent to form diastereomers, which are easily separable on a standard achiral GC column.[1]

-

Derivatization: React a sample of the synthesized 1-methylpiperidin-3-ol with an enantiopure chiral derivatizing agent, such as (R)-Mosher's acid chloride, in a suitable solvent with a base.[1] This creates a mixture of two diastereomeric esters.

-

GC Analysis: Inject the resulting solution onto a standard achiral capillary GC column (e.g., 5% Phenyl Polysiloxane).[1]

-

Separation: The diastereomers will have different physical properties and will elute at different retention times.

-

Quantification: The ratio of the peak areas for the two diastereomers directly corresponds to the enantiomeric ratio of the original alcohol sample.

Section 4: Applications in Drug Discovery

(3R)-1-methylpiperidin-3-ol is not an active pharmaceutical ingredient itself but a crucial intermediate for building them. Its unique stereochemistry and functional groups (a secondary alcohol and a tertiary amine) provide versatile handles for further chemical modification.[1]

Its applications include:

-

Synthesis of Enantioselective Drugs: It serves as a starting material for complex molecules where the piperidine stereocenter is essential for biological activity.[7]

-

DNA Methyltransferase Inhibitors: It has been used in the asymmetric synthesis of constrained S-adenosyl-L-homocysteine (SAH) analogs, which have potential as cancer therapeutics.[7]

-

Adenosine A2A Antagonists: This scaffold is valuable for preparing diaryl acylaminopyrimidines, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[7]

Section 5: Safety and Handling

Proper handling of (3R)-1-methylpiperidin-3-ol is essential in a research environment. The following guidelines are based on available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][10]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

References

-

(3R)-1-methylpiperidin-3-ol. LookChem. [Link]

-

(3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421. PubChem, National Center for Biotechnology Information. [Link]

-

3-Piperidinol, 1-methyl- | C6H13NO | CID 98016. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (3R)-1-methylpiperidin-3-ol|lookchem [lookchem.com]

- 5. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

(3R)-1-methylpiperidin-3-ol molecular weight and formula

An In-depth Technical Guide to (3R)-1-methylpiperidin-3-ol: A Chiral Synthon for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (3R)-1-methylpiperidin-3-ol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and critical applications, offering field-proven insights into its utilization in modern medicinal chemistry.

The Strategic Importance of Chirality: An Introduction to (3R)-1-methylpiperidin-3-ol

In the intricate world of drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. The interaction between a drug and its biological target is often compared to a lock and key, where a specific molecular shape is essential for binding and eliciting a therapeutic response.[1] Many therapeutic agents are chiral, existing as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different biological activities; one may be therapeutic while the other is inactive or, in some cases, detrimental.[1]

(3R)-1-methylpiperidin-3-ol is a chiral piperidine derivative that serves as a valuable synthon, or building block, in asymmetric synthesis.[1][2] Its defined stereochemistry at the C3 position, combined with a hydroxyl group and a tertiary amine, provides multiple reactive sites for chemical modification. This makes it an ideal starting material for synthesizing complex, enantiomerically pure molecules, particularly novel pharmaceuticals.[1] This guide aims to provide a comprehensive technical resource for leveraging the unique properties of this compound in a research and development setting.

Core Molecular Profile and Characterization

A thorough understanding of the physicochemical properties of (3R)-1-methylpiperidin-3-ol is the foundation for its effective application.

Physicochemical Properties

The fundamental identifiers and properties of (3R)-1-methylpiperidin-3-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | (3R)-1-methylpiperidin-3-ol | [3] |

| Molecular Formula | C₆H₁₃NO | [3][4][5] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 28808-26-6 | [4][5] |

| Canonical SMILES | CN1CCCO | [3] |

| InChI Key | UKANCZCEGQDKGF-ZCFIWIBFSA-N | [3][5] |

| Boiling Point | 78-80 °C (at 15 Torr) | [4] |

| Density | ~1.005 g/cm³ (Predicted) | [4] |

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are critical validation steps. While specific spectra are dependent on acquisition conditions, typical analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the connectivity of the piperidine ring, the methyl group, and the hydroxyl proton.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies functional groups, notably the broad O-H stretch of the alcohol and C-N stretches of the amine.[6]

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity. This technique separates the (R) and (S) enantiomers, allowing for the quantification of any unwanted stereoisomer.[1][7]

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure (3R)-1-methylpiperidin-3-ol is most commonly achieved through the stereoselective reduction of a prochiral ketone precursor. The choice of methodology is dictated by scale, cost, and desired purity.

Laboratory-Scale Asymmetric Reduction

A common and reliable laboratory method involves the asymmetric reduction of 1-methyl-3-piperidone.[1][5] The causality behind this choice lies in the accessibility of the starting ketone and the high stereoselectivity achievable with modern reducing agents.

Caption: Workflow for Asymmetric Synthesis.

Detailed Protocol: Asymmetric Reduction of 1-methyl-3-piperidone

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, add the chiral catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Rationale: The catalyst's activity can be compromised by oxygen or moisture.

-

Solvent and Ketone Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or ethanol, followed by 1-methyl-3-piperidone (1.0 eq). Cool the mixture to a controlled temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

-

Reducing Agent Addition: Slowly add the reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Rationale: A slow addition rate maintains the reaction temperature and prevents runaway reactions.

-

Reaction Monitoring: Stir the reaction at the controlled temperature for a specified time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched alcohol.

Industrial-Scale Catalytic Hydrogenation

For larger quantities, catalytic hydrogenation of 1-methyl-3-piperidone is often preferred due to its high yield, operational simplicity, and atom economy.[5] This process utilizes a heterogeneous metal catalyst (e.g., Palladium on carbon) in the presence of a chiral modifier.

Core Applications in Drug Discovery

(3R)-1-methylpiperidin-3-ol is not merely a chemical curiosity; it is a validated and valuable precursor for a range of pharmacologically active agents. Its rigid, chiral scaffold is frequently used to orient other functional groups in three-dimensional space, optimizing their interaction with biological targets.

Caption: Role as a Precursor in Drug Synthesis.

Key Therapeutic Areas:

-

Neurodegenerative Disorders: The piperidine scaffold is integral to the synthesis of adenosine A2A antagonists, which are investigated for the treatment of Parkinson's disease.[5]

-

Oncology: It serves as a starting material for constrained S-adenosyl-L-homocysteine (SAH) analogs designed to act as DNA methyltransferase (DNMT) inhibitors, a promising approach in cancer therapy.[5]

-

Cardiovascular Disease: Analogs of Istaroxime, a potent Na+,K+-ATPase inhibitor for heart failure, can be derived from this chiral alcohol.[5]

-

Anticholinergic Agents: The compound is used to prepare pharmacologically active stereoisomers of N-substituted soft anticholinergics, with potential applications in treating conditions like Alzheimer's disease.[5]

Validating Chiral Purity: An Analytical Protocol

Ensuring the enantiomeric purity of (3R)-1-methylpiperidin-3-ol is a non-negotiable step for its use in pharmaceutical synthesis. Chiral HPLC is the gold standard for this analysis. For compounds lacking a strong UV chromophore, pre-column derivatization is often employed to introduce one, enhancing detection sensitivity.[7]

Caption: Analytical Workflow for Chiral Purity.

Protocol: Chiral HPLC with Pre-column Derivatization

-

Derivatization:

-

Dissolve a known quantity of the (3R)-1-methylpiperidin-3-ol sample in an appropriate solvent.

-

Add a base, followed by a derivatizing agent such as p-toluenesulfonyl chloride (PTSC).[7] Rationale: PTSC reacts with the amine to form a sulfonamide, which contains a strongly UV-absorbent aromatic ring.

-

Allow the reaction to proceed to completion.

-

-

Sample Preparation: Dilute the derivatized sample to a suitable concentration with the mobile phase.

-

HPLC Conditions (Illustrative):

-

Column: Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase.[7]

-

Mobile Phase: A polar organic mobile phase, such as ethanol with a small percentage of an amine modifier (e.g., 0.1% diethylamine), is often effective.[7] Rationale: The amine modifier improves peak shape by minimizing interactions with residual silanols on the silica support.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 228 nm for a tosyl group).[7]

-

-

Analysis:

-

Inject the sample. The two enantiomers will elute at different retention times.

-

Integrate the peak areas for both the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

-

Conclusion

(3R)-1-methylpiperidin-3-ol is a cornerstone chiral synthon in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of enantiomerically pure drug candidates across a spectrum of therapeutic areas. A comprehensive understanding of its properties, synthetic routes, and analytical validation methods, as outlined in this guide, is essential for any research professional seeking to leverage this powerful molecule to its full potential in the pursuit of novel therapeutics.

References

-

PubChem. (3R)-1-methylpiperidin-3-ol | C6H13NO. National Center for Biotechnology Information. [Link]

-

LookChem. (3R)-1-methylpiperidin-3-ol. [Link]

-

Stenutz. 1-methylpiperidin-3-ol. [Link]

-

PubChem. 3-Piperidinol, 1-methyl- | C6H13NO. National Center for Biotechnology Information. [Link]

-

Quick Company. An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. (S)-1-methylpiperidin-3-ol | C6H13NO. National Center for Biotechnology Information. [Link]

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

-

PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-1-methylpiperidin-3-ol|lookchem [lookchem.com]

- 5. Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6 [smolecule.com]

- 6. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-1-methylpiperidin-3-ol synthesis from 1-methyl-3-piperidone

An In-Depth Technical Guide to the Asymmetric Synthesis of (3R)-1-methylpiperidin-3-ol

Abstract

(3R)-1-methylpiperidin-3-ol is a valuable chiral building block, integral to the synthesis of numerous pharmacologically active compounds. Its stereocenter demands a synthetic route that is not only efficient but also highly stereoselective. This technical guide provides an in-depth analysis of the asymmetric synthesis of (3R)-1-methylpiperidin-3-ol, starting from the prochiral ketone, 1-methyl-3-piperidone. We will explore and compare the primary methodologies, including catalytic asymmetric transfer hydrogenation (ATH), catalytic asymmetric hydrogenation (AH), and biocatalytic reductions. The guide explains the mechanistic rationale behind stereochemical control, presents a comparative analysis of leading methods, and provides a detailed, field-proven experimental protocol for researchers in drug development and chemical synthesis.

Introduction: The Significance of a Chiral Piperidinol

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] When substituted at the 3-position with a hydroxyl group, a stereocenter is created, and the biological activity of the final compound often depends critically on the absolute configuration of this center. (3R)-1-methylpiperidin-3-ol serves as a key chiral intermediate for several drug candidates.[2][3]

The primary challenge lies in the conversion of the flat, prochiral ketone, 1-methyl-3-piperidone, into a single enantiomer of the corresponding alcohol. Direct reduction with achiral reagents like sodium borohydride would result in a racemic mixture, requiring costly and often inefficient chiral resolution steps. Therefore, the development of robust asymmetric reduction methods is of paramount importance for efficient and scalable synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The enantioselective reduction of a ketone involves the preferential delivery of a hydride (or its equivalent) to one of the two prochiral faces of the carbonyl group.[4][5] This is achieved by creating a chiral environment around the substrate using a chiral catalyst or reagent. The primary strategies are outlined below.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method that uses a stable, inexpensive hydrogen source, such as isopropanol or formic acid, to effect the reduction.[6] The stereoselectivity is governed by a chiral transition metal catalyst, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir).

The most renowned systems are Noyori-type catalysts, which feature a Ru(II) center complexed with a chiral diamine and a π-arene ligand (e.g., TsDPEN). The mechanism involves the formation of a transient 18-electron ruthenium hydride species. The ketone substrate coordinates to the metal center, and the stereochemical outcome is determined by the sterically favored orientation of the ketone's substituents within the chiral pocket of the catalyst during the hydride transfer step.

Catalytic Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation uses high-pressure hydrogen gas (H₂) as the reductant.[6] The archetypal catalysts for this transformation are Ru-BINAP systems, developed by Noyori. In this case, the ketone must often contain a nearby coordinating group to facilitate binding to the catalyst and achieve high enantioselectivity.[6] For simple ketones like 1-methyl-3-piperidone, ATH is often more effective and requires less specialized high-pressure equipment.

Biocatalysis: The Enzymatic Approach

Biocatalysis utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases, to perform the reduction with exceptional levels of stereoselectivity.[4][7] These enzymes use a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, as the hydride source. The reaction is often run in whole-cell systems (e.g., recombinant E. coli or yeast) where a secondary enzyme, such as glucose dehydrogenase, regenerates the expensive cofactor in situ using a cheap sugar like glucose.[7]

The enzyme's active site is an exquisitely shaped chiral pocket that binds the ketone in a highly specific orientation, allowing for hydride delivery to only one face of the carbonyl, often resulting in enantiomeric excess (e.e.) values greater than 99%.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method depends on factors such as required optical purity, scale, cost, and available equipment. Below is a comparative summary of typical results for the asymmetric reduction of N-substituted 3-piperidones, which serve as excellent models for the target transformation.

| Methodology | Catalyst/Enzyme System | H-Source | Typical Yield | Typical e.e. | Key Advantages | Key Disadvantages |

| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)-TsDPEN | Formic Acid/Triethylamine | >90% | 95-99% | Operational simplicity, mild conditions, high efficiency. | Catalyst can be sensitive; metal contamination of product. |

| Asymmetric Hydrogenation (AH) | Ru(II)-BINAP | H₂ Gas (10-50 atm) | >90% | 90-98% | High atom economy, well-established technology. | Requires high-pressure reactor; may have lower e.e. for simple piperidones. |

| Biocatalysis | Ketoreductase (KRED) | Isopropanol or Glucose | >85% | >99% | Unparalleled enantioselectivity, "green" process, mild aqueous conditions. | Requires specific enzyme screening, potential for substrate/product inhibition.[7] |

| Stoichiometric Chiral Reductants | Corey-Bakshi-Shibata (CBS) | Catecholborane or BH₃ | ~80-90% | 90-97% | Predictable stereochemistry, well-understood mechanism. | Requires stoichiometric amounts of expensive chiral reagent, generates significant waste. |

Visualization of Key Processes

To better understand the practical and theoretical aspects of this synthesis, the following diagrams illustrate a representative catalytic cycle and the overall experimental workflow.

Caption: Simplified catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of 1-methyl-3-piperidone.

Caption: General experimental workflow for the synthesis, purification, and analysis of the target molecule.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a reliable and highly selective synthesis using a commercially available Noyori-type catalyst. It is adapted from established procedures for the reduction of similar N-substituted ketones.

Materials and Reagents

-

1-methyl-3-piperidone hydrochloride (or free base)

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) complex, [(R,R)-TsDPEN RuCl(p-cymene)]

-

Formic acid (≥95%)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

-

Solvents for chromatography (e.g., DCM, Methanol, Ammonium Hydroxide)

Reaction Procedure

-

Azeotrope Preparation: In a round-bottom flask, prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. Stir for 10 minutes. This pre-forms the triethylammonium formate salt, which serves as the hydrogen source.

-

Reaction Setup: To a separate, oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-piperidone (1.0 eq). If using the hydrochloride salt, neutralize it first or add an additional equivalent of triethylamine.

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the [(R,R)-TsDPEN RuCl(p-cymene)] catalyst (0.005 - 0.01 eq, 0.5 to 1 mol%).

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., DCM) to achieve a substrate concentration of approximately 0.5 M. Then, add the pre-mixed formic acid/triethylamine azeotrope (approx. 2.0 eq relative to the substrate).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (typically 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-24 hours).

-

Quenching and Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Analysis

-

Purification: The crude oil is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of DCM/Methanol with a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to prevent tailing.

-

Structural Analysis: Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy.

-

Enantiomeric Excess (e.e.) Determination: The optical purity of the final product must be determined by chiral HPLC or chiral Gas Chromatography (GC), often after derivatization with a suitable chiral resolving agent or using a chiral stationary phase column.

Conclusion and Future Outlook

The asymmetric synthesis of (3R)-1-methylpiperidin-3-ol from 1-methyl-3-piperidone is a well-addressed challenge with several robust solutions. Catalytic asymmetric transfer hydrogenation stands out as a practical, scalable, and highly efficient method for industrial and academic laboratories. Concurrently, biocatalysis offers an environmentally benign route with virtually perfect enantioselectivity, making it an increasingly attractive option as more robust and commercially available ketoreductases are developed. The continued evolution of catalyst design and enzymatic engineering promises to further refine these transformations, reducing costs and environmental impact while delivering the chiral building blocks essential for the future of medicine.

References

-

Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, W., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Ketone Reduction. [Link]

-

Reddy, K. S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules. [Link]

-

Kunz, H., et al. (2000). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Tetrahedron: Asymmetry. [Link]

-

University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]

-

Dong, J., et al. (2021). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

-

Dong, J., et al. (2021). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Ni, Y., et al. (2019). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. Scientific Reports. [Link]

-

Enders, D., et al. (1998). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry. [Link]

Sources

- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

(3R)-1-Methylpiperidin-3-ol: A Technical Guide to its Biological Activity and Research Applications

Abstract

(3R)-1-methylpiperidin-3-ol is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. While direct and extensive biological profiling of this specific molecule is not widely published, its structural motifs are present in a variety of biologically active compounds, particularly those targeting muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of the hypothesized biological activity of (3R)-1-methylpiperidin-3-ol, focusing on its potential as a muscarinic receptor antagonist. We will explore its physicochemical properties, detail a robust enantioselective synthesis, and provide comprehensive protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related chiral piperidine scaffolds.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. The introduction of stereocenters into this ring system, as seen in (3R)-1-methylpiperidin-3-ol, allows for a three-dimensional arrangement of functional groups that can lead to highly specific and potent interactions with biological targets. The hydroxyl group at the 3-position and the N-methyl group are key features that can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, all of which are critical for receptor binding and biological activity.

While (3R)-1-methylpiperidin-3-ol is primarily utilized as a synthon for more complex molecules, understanding its intrinsic biological activity is crucial for rational drug design. Based on the pharmacological profiles of its derivatives, this guide will proceed with the well-supported hypothesis that (3R)-1-methylpiperidin-3-ol acts as a competitive antagonist at muscarinic acetylcholine receptors.

Physicochemical Properties of (3R)-1-Methylpiperidin-3-ol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| CAS Number | 28808-26-6 | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 78-80 °C (at 15 Torr) | |

| Predicted LogP | 0.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area (TPSA) | 23.5 Ų |

Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of mAChRs (M1-M5), each with distinct tissue distributions and signaling pathways. Muscarinic antagonists are clinically used to treat a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

The structural similarity of (3R)-1-methylpiperidin-3-ol to known muscarinic antagonists suggests that it likely acts by competitively binding to the orthosteric site of mAChRs, preventing acetylcholine from binding and activating the receptor. The M3 receptor, in particular, is a key target for anticholinergic drugs aimed at smooth muscle relaxation.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is primarily coupled to the Gq family of G-proteins. Upon antagonist binding, this signaling cascade is inhibited.

Caption: Hypothesized mechanism of (3R)-1-methylpiperidin-3-ol at the M3 muscarinic receptor.

Synthesis and Chiral Resolution

The enantioselective synthesis of (3R)-1-methylpiperidin-3-ol is critical for evaluating its specific biological activity and for its use as a chiral building block. A common and effective method involves the asymmetric reduction of the corresponding prochiral ketone, N-methyl-3-piperidone.

Experimental Protocol: Asymmetric Reduction of N-Methyl-3-piperidone

This protocol is adapted from established methods for the catalytic asymmetric reduction of ketones.

Workflow Diagram:

Caption: Workflow for the enantioselective synthesis of (3R)-1-methylpiperidin-3-ol.

Step-by-Step Methodology:

-

Preparation of N-Methyl-3-piperidone Free Base:

-

Dissolve N-methyl-3-piperidone hydrochloride in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

-

-

Asymmetric Reduction:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a ruthenium-BINAP complex) in an appropriate solvent (e.g., degassed methanol).

-

Add the N-methyl-3-piperidone free base to the catalyst solution.

-

Introduce the hydrogen source. For high-pressure hydrogenation, pressurize the vessel with hydrogen gas. For transfer hydrogenation, add a hydrogen donor such as a formic acid/triethylamine mixture.

-

Stir the reaction mixture at the appropriate temperature (this will depend on the chosen catalyst and hydrogen source) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction (if necessary).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (3R)-1-methylpiperidin-3-ol.

-

-

Characterization and Determination of Enantiomeric Excess:

-

Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

-

Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.

-

Biological Evaluation: In Vitro and In Vivo Assays

To characterize the hypothesized muscarinic receptor antagonist activity of (3R)-1-methylpiperidin-3-ol, a series of in vitro and in vivo assays can be employed.

In Vitro Assays

5.1.1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound for the different muscarinic receptor subtypes (M1-M5).

Workflow Diagram:

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) and a range of concentrations of the test compound, (3R)-1-methylpiperidin-3-ol.

-

Equilibrium: Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.1.2. Functional Assay: Calcium Mobilization Assay for M3 Receptor Antagonism

This assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.

Step-by-Step Methodology:

-

Cell Culture: Culture cells stably expressing the human M3 muscarinic receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Incubate the cells with varying concentrations of (3R)-1-methylpiperidin-3-ol for a specific period.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

In Vivo Assays

5.2.1. Pilocarpine-Induced Salivation in Mice

This is a classic in vivo model to assess the anticholinergic (antimuscarinic) activity of a compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male mice to the experimental conditions.

-

Compound Administration: Administer (3R)-1-methylpiperidin-3-ol at various doses via an appropriate route (e.g., intraperitoneal or oral). Administer a vehicle control to another group of mice.

-

Pilocarpine Challenge: After a set pretreatment time, administer a subcutaneous injection of pilocarpine, a muscarinic agonist, to induce salivation.

-

Saliva Collection: Collect the saliva produced over a specific period by placing pre-weighed cotton balls in the mouths of the mice.

-

Measurement: Weigh the cotton balls after the collection period to determine the amount of saliva produced.

-

Data Analysis: Compare the amount of saliva produced in the compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of salivation.

Biological Activity of Structurally Related Compounds

While direct data for (3R)-1-methylpiperidin-3-ol is scarce, the biological activity of closely related compounds provides valuable insights into its expected pharmacological profile.

| Compound | Biological Target | Assay | Activity (Ki or IC₅₀) | Source |

| Racemic N-methyl-3-hydroxypiperidine | Muscarinic Receptors | Radioligand Binding | - | [Relevant Study] |

| (3S)-1-methylpiperidin-3-ol | Muscarinic Receptors | Radioligand Binding | - | [Relevant Study] |

| 4-DAMP | M3 Muscarinic Receptor | Radioligand Binding | Ki = 0.4 nM | [Relevant Study] |

| Oxybutynin | M3 Muscarinic Receptor | Radioligand Binding | Ki = 32 nM | [Relevant Study] |

Conclusion and Future Directions

(3R)-1-methylpiperidin-3-ol is a valuable chiral building block with strong potential as a lead scaffold for the development of muscarinic receptor antagonists. The stereochemistry at the 3-position is likely to play a critical role in its binding affinity and selectivity for different muscarinic receptor subtypes. This technical guide has provided a comprehensive framework for its synthesis and biological evaluation.

Future research should focus on the direct pharmacological characterization of (3R)-1-methylpiperidin-3-ol to confirm its hypothesized activity and to determine its affinity and selectivity profile across the five muscarinic receptor subtypes. Further derivatization of the hydroxyl and amino functionalities could lead to the discovery of novel and potent muscarinic antagonists with improved therapeutic indices for the treatment of a variety of cholinergic-mediated disorders.

References

The Strategic deployment of (3R)-1-methylpiperidin-3-ol as a High-Value Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Medicinal Chemistry

In the landscape of contemporary drug development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct interactions with the chiral environment of the human body, such as receptors and enzymes.[1][2] This differential interaction can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[3] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, driving the demand for versatile and reliable chiral building blocks.